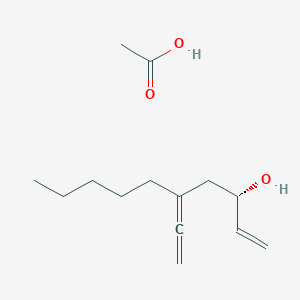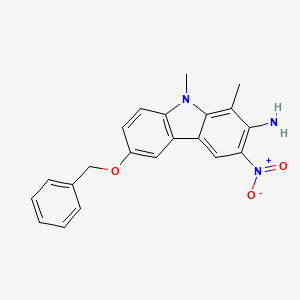
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is a complex organic compound with a unique structure that includes a benzyloxy group, two methyl groups, a nitro group, and an amine group attached to a carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Reduction: The major product is 6-(Benzyloxy)-1,9-dimethyl-3-amino-9H-carbazol-2-amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyloxy group with the nucleophile.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyloxyindole: Similar in structure but lacks the nitro and amine groups.
6-(Benzyloxy)-9-isopropyl-9H-purin-2-amine: Similar in structure but has different substituents on the carbazole core.
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and amine groups allows for a range of chemical reactions and potential biological activities that are not possible with simpler compounds.
Propiedades
Número CAS |
832723-96-3 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1,9-dimethyl-3-nitro-6-phenylmethoxycarbazol-2-amine |
InChI |
InChI=1S/C21H19N3O3/c1-13-20(22)19(24(25)26)11-17-16-10-15(8-9-18(16)23(2)21(13)17)27-12-14-6-4-3-5-7-14/h3-11H,12,22H2,1-2H3 |
Clave InChI |
ZDQCSFKGYIILGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1N)[N+](=O)[O-])C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
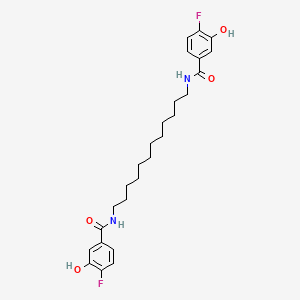

methanide](/img/structure/B14208663.png)
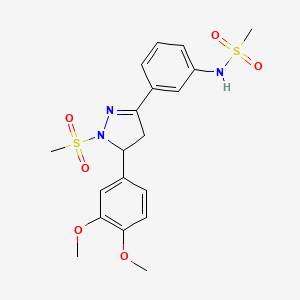
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
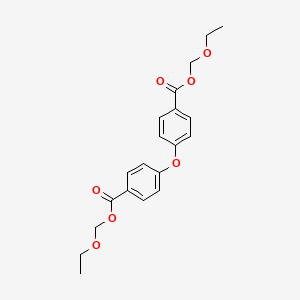
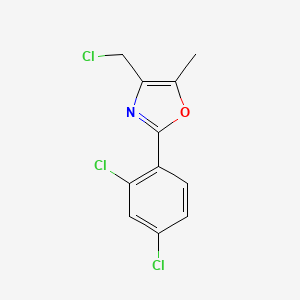
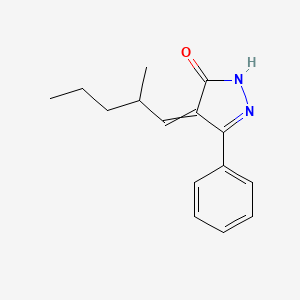
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
